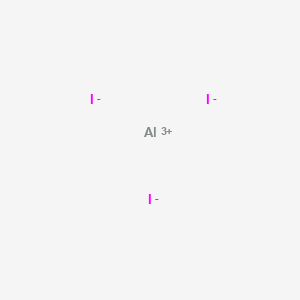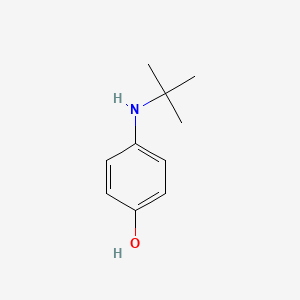
4-(2-chloropyridin-3-yl)oxan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-chloropyridin-3-yl)oxan-4-ol is an organic compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a tetrahydropyran ring with a hydroxyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloropyridin-3-yl)oxan-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and tetrahydropyran-4-ol.
Reaction Conditions: The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The temperature is maintained at 0°C to control the reaction rate.
Reagents: Lithium aluminum hydride (LiAlH4) is used as a reducing agent to facilitate the formation of the desired product.
Procedure: The reaction mixture is stirred for a specified period, and the progress is monitored using thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous monitoring systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-chloropyridin-3-yl)oxan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
Oxidation: Formation of 4-(2-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-one.
Reduction: Formation of 4-(2-Chloropiperidin-3-YL)tetrahydro-2H-pyran-4-OL.
Substitution: Formation of 4-(2-Aminopyridin-3-YL)tetrahydro-2H-pyran-4-OL or 4-(2-Thiopyridin-3-YL)tetrahydro-2H-pyran-4-OL.
Wissenschaftliche Forschungsanwendungen
4-(2-chloropyridin-3-yl)oxan-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block for agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(2-chloropyridin-3-yl)oxan-4-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Chloropyridin-3-YL)tetrahydro-2H-thiopyran-4-OL: Similar structure but with a sulfur atom replacing the oxygen in the tetrahydropyran ring.
2-Chloro-3-hydroxypyridine: Lacks the tetrahydropyran ring but has a similar pyridine structure with a hydroxyl group.
Uniqueness
4-(2-chloropyridin-3-yl)oxan-4-ol is unique due to its combination of a chloropyridine and a tetrahydropyran ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H12ClNO2 |
|---|---|
Molekulargewicht |
213.66 g/mol |
IUPAC-Name |
4-(2-chloropyridin-3-yl)oxan-4-ol |
InChI |
InChI=1S/C10H12ClNO2/c11-9-8(2-1-5-12-9)10(13)3-6-14-7-4-10/h1-2,5,13H,3-4,6-7H2 |
InChI-Schlüssel |
JNOILJHUZWJKFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1(C2=C(N=CC=C2)Cl)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

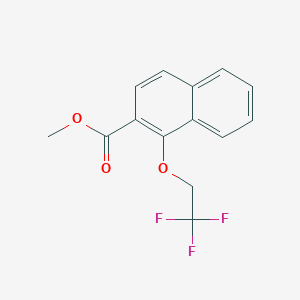
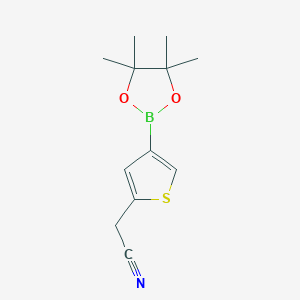
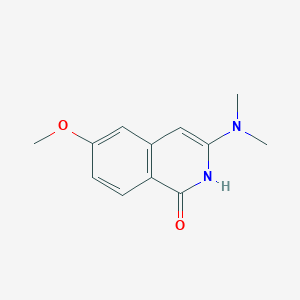

![4-[N-(2-pyrimidinyl)aminomethyl]aniline](/img/structure/B8577083.png)
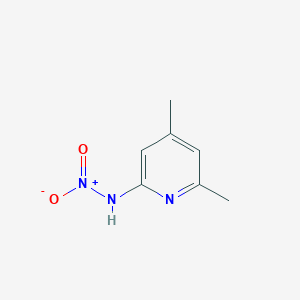

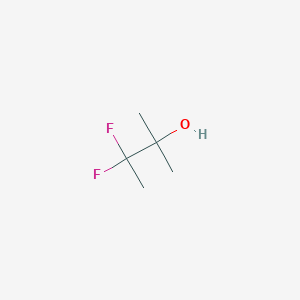
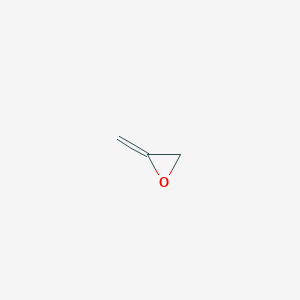
![9-Bromo-1,2,3,4-tetrahydro-pyrazino[1,2-a]indole](/img/structure/B8577112.png)
![6-Chloro-1,4-dihydro-benzo[d][1,3]oxazin-2-one](/img/structure/B8577120.png)
